3-Azido-1,1,1-trifluoropropan-2-OL
Overview
Description
3-Azido-1,1,1-trifluoropropan-2-OL is a chemical compound with the molecular formula C3H4F3N3O It is characterized by the presence of an azido group (-N3) and three fluorine atoms attached to a propane backbone
Preparation Methods
The synthesis of 3-Azido-1,1,1-trifluoropropan-2-OL can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with sodium azide under appropriate conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Chemical Reactions Analysis
3-Azido-1,1,1-trifluoropropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include DMSO, LiAlH4, and CrO3. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Azido-1,1,1-trifluoropropan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azido-1,1,1-trifluoropropan-2-OL involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Azido-1,1,1-trifluoropropan-2-OL can be compared with other similar compounds such as:
1,1,1-Trifluoro-2-propanol: This compound lacks the azido group and is primarily used as a solvent and intermediate in organic synthesis.
3-Amino-1,1,1-trifluoropropan-2-OL: This compound has an amino group instead of an azido group and is used in the synthesis of various pharmaceuticals and agrochemicals.
The presence of the azido group in this compound makes it more reactive and versatile in chemical synthesis compared to its analogs.
Properties
IUPAC Name |
3-azido-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPFCFZQSDCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446714 | |
Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212758-85-5 | |
Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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